
Thrombin inhibitor 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thrombin Inhibitor 6 is a synthetic compound designed to inhibit the activity of thrombin, a key enzyme in the blood coagulation process. Thrombin plays a crucial role in converting fibrinogen to fibrin, leading to clot formation. Inhibiting thrombin is essential for preventing and treating thrombotic disorders, such as deep vein thrombosis, pulmonary embolism, and myocardial infarction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thrombin Inhibitor 6 involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide to form hydrazinocarbothioamides. This intermediate is then reacted with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as crystallization and chromatography to ensure the final product’s purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Thrombin Inhibitor 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, enhancing its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, potentially enhancing its inhibitory activity and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Thrombin Inhibitor 6 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and developing new synthetic methodologies.
Biology: The compound is employed in research on blood coagulation and thrombotic disorders.
Medicine: this compound is investigated for its potential therapeutic applications in preventing and treating thrombotic diseases.
Industry: The compound is used in the development of anticoagulant drugs and diagnostic assays for blood coagulation disorders
Wirkmechanismus
Thrombin Inhibitor 6 exerts its effects by directly binding to the active site of thrombin, preventing it from converting fibrinogen to fibrin. This inhibition disrupts the coagulation cascade, reducing clot formation. The compound also inhibits thrombin-catalyzed activation of coagulation factors V, VIII, and XIII, as well as protein C and platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Argatroban: A synthetic direct thrombin inhibitor used for the prevention and treatment of thrombosis related to heparin use.
Bivalirudin: A synthetic peptide that reversibly inhibits thrombin by binding to its catalytic site and anion-binding exosite.
Uniqueness of Thrombin Inhibitor 6: this compound is unique due to its specific molecular structure, which allows for high-affinity binding to thrombin’s active site. This results in potent inhibition of thrombin activity with minimal off-target effects. Additionally, its synthetic route allows for modifications that can enhance its pharmacokinetic properties and therapeutic potential .
Eigenschaften
Molekularformel |
C18H19ClN4O2S |
|---|---|
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
3-[5-[(5-chlorothiophen-2-yl)methylamino]-1-(2,2-dimethylpropanoyl)pyrazol-3-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C18H19ClN4O2S/c1-18(2,3)17(25)23-15(21-10-11-6-7-14(19)26-11)9-13(22-23)12-5-4-8-20-16(12)24/h4-9,21H,10H2,1-3H3,(H,20,24) |
InChI-Schlüssel |
IELDEMOVCFANHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)N1C(=CC(=N1)C2=CC=CNC2=O)NCC3=CC=C(S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


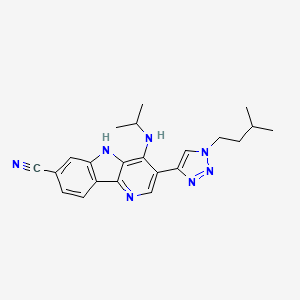
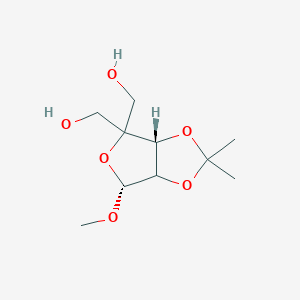
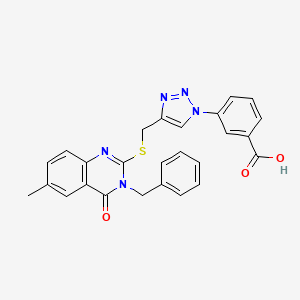
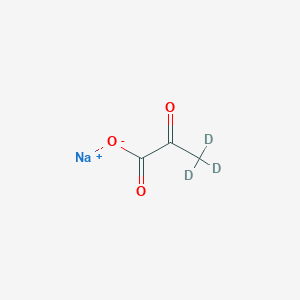

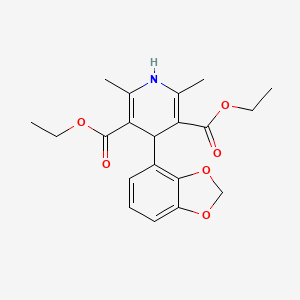
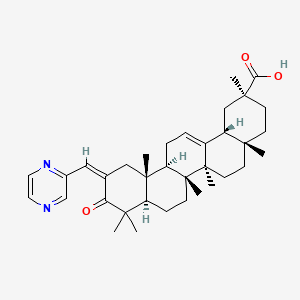
![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
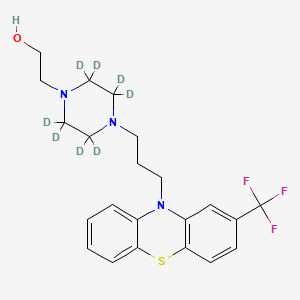
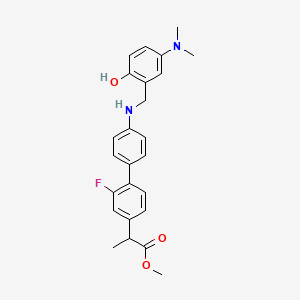
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
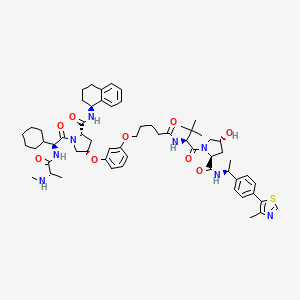
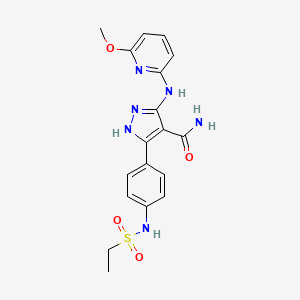
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)
